molecular formula C14H15BrN2O2 B2406042 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione CAS No. 1020252-12-3

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No.: B2406042
CAS No.: 1020252-12-3
M. Wt: 323.19
InChI Key: RVWWCGJTXBADSH-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a cyclohexanedione moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the reaction of 5-bromo-2-aminopyridine with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, which are often employed to introduce various substituents into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The brominated pyridine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione stands out due to its unique combination of a brominated pyridine ring and a cyclohexanedione moiety. Similar compounds include:

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8,18H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGOLYYFAFHKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=NC=C(C=C2)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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